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3-Azido-amsa

Photoaffinity labeling Photostability Drug–DNA interactions

3-Azido-amsacrine (3-azido-AMSA) is a synthetic azido-substituted derivative of the clinical topoisomerase II poison m-AMSA (amsacrine). It belongs to the 9-anilinoacridine class and is primarily utilized as a photoactivatable covalent probe for mapping drug–DNA–enzyme ternary complexes.

Molecular Formula C21H19ClN6O3S
Molecular Weight 470.9 g/mol
CAS No. 125783-39-3
Cat. No. B164133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-amsa
CAS125783-39-3
Synonyms3-azido-AMSA
3-azidoamsacrine
N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide
Molecular FormulaC21H19ClN6O3S
Molecular Weight470.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl
InChIInChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H
InChIKeyXVFIYUXZQUOUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-amsacrine (CAS 125783-39-3) – Photoaffinity Probe & Amsacrine Analog for Topoisomerase-II Research


3-Azido-amsacrine (3-azido-AMSA) is a synthetic azido-substituted derivative of the clinical topoisomerase II poison m-AMSA (amsacrine). It belongs to the 9-anilinoacridine class and is primarily utilized as a photoactivatable covalent probe for mapping drug–DNA–enzyme ternary complexes. The compound intercalates into DNA in a manner spectroscopically similar to m-AMSA [1] and, upon light activation, forms covalent adducts with nucleic acid bases [2]. As a photoaffinity labeling agent, it enables site-resolved analysis of topoisomerase II inhibition that is not accessible with the reversibly binding parent drug.

3-Azido-amsacrine Procurement: Why m-AMSA or Other Amsacrine Analogs Cannot Functionally Replace This Photoaffinity Probe


Procurement of a generic amsacrine analog in place of 3-azido-amsacrine fails because the 3-azido substitution uniquely confers light-dependent covalent reactivity that is absent in the parent drug m-AMSA and in non-azido 9-anilinoacridines. Unlike the simple intercalator m-AMSA, which dissociates reversibly from DNA, 3-azido-AMSA can be photolyzed in situ to generate a reactive nitrene that forms irreversible adducts with adjacent bases [1]. This covalent trapping capability is essential for mapping inhibitor binding sites within topoisomerase–DNA cleavage complexes, a task that cannot be accomplished with non-azido analogs. Consequently, substitution with m-AMSA or even with positional isomers such as 2-azido-AMSA results in a loss of the precise spatial information that 3-azido-AMSA provides [2].

3-Azido-amsacrine Comparative Quantitative Evidence: Head-to-Head Data vs. m-AMSA and Azido Analogs


Photochemical Activation Half-Life: 3-Azido-AMSA vs. m-AMSA in Aqueous Solution

Under identical irradiation conditions in aqueous solution, 3-azido-AMSA exhibits a photolytic half-life of approximately 2 minutes, whereas the parent compound m-AMSA degrades with a half-life of approximately 1 day [1]. In the absence of light, both compounds are stable for more than 2 weeks. This ~720-fold faster photolytic activation of 3-azido-AMSA enables rapid, light-triggered covalent labeling of target biomolecules within experimentally convenient timeframes.

Photoaffinity labeling Photostability Drug–DNA interactions

Covalent DNA Adduct Formation: 3-Azido-AMSA versus Non-Covalent m-AMSA Binding

Light-activated 3-azido-AMSA covalently modifies plasmid pBR322 DNA, resulting in blockade of restriction endonuclease cleavage at eight distinct restriction sites (AluI, HinfI, NciI, NaeI, DraI, Sau96I, HpaII, HaeIII). In contrast, neither amsacrine nor 3-azido-AMSA without light activation blocked any of the tested restriction enzymes [1]. This binary, light-dependent functional switch from non-covalent intercalator to irreversible covalent modifier is absent in m-AMSA.

Covalent drug–DNA adducts Photoaffinity labeling Restriction endonuclease protection

Site-Specific Localization at Topoisomerase II Cleavage Sites: 3-Azido-AMSA vs. Diffuse m-AMSA Binding

In a reconstituted cleavage complex composed of T4 topoisomerase II and an oligonucleotide substrate, photoactivated 3-azido-AMSA covalently attached exclusively to bases immediately adjacent to the two phosphodiester bonds cleaved by the enzyme. Primer-extension analysis and piperidine-induced cleavage confirmed that covalent attachment occurred only at the two enzyme-generated cleavage sites and not at other intercalation-competent positions [1]. In contrast, m-AMSA binds reversibly to numerous intercalation sites along DNA without site-restricted accumulation at cleavage positions.

Topoisomerase II Drug-binding site mapping Primer extension

Differential Mutagenicity in Mammalian V79 Cells: Light-Activated 3-Azido-AMSA vs. m-AMSA

In V79 Chinese hamster lung fibroblast mutagenesis assays, light-activated 3-azido-AMSA was cytotoxic but not mutagenic, whereas m-AMSA is both cytotoxic and mutagenic in the same cell line [1]. This qualitative separation of cytotoxicity from mutagenicity is not observed for the parent drug and represents a distinct biological profile conferred by the covalent, rather than reversible, DNA modification mechanism.

Mammalian mutagenesis V79 cells Photoactivation-dependent toxicity

Mutagenic Potency Ranking Among Azido-Amsacrine Positional Isomers in Salmonella typhimurium

Among azido-substituted amsacrine analogs, 3-azido-AMSA and its 2-azido isomer were active frameshift mutagens in S. typhimurium strain TA1537, whereas analogs bearing two azido groups at either the 2,6- or 3,6-positions exhibited lower mutagenic potency in the dark and produced a toxic but only weakly mutagenic photoproduct upon light activation [1]. This positions 3-azido-AMSA as retaining a mutagenic profile comparable to the most active mono-azido isomers while providing superior photoaffinity labeling utility relative to the less mutagenic di-azido analogs.

Azido positional isomers Salmonella typhimurium Frameshift mutagenesis

Nucleobase Adduct Specificity: Preferential Guanine and Adenine Adduction by 3-Azido-AMSA

Photolysis experiments with mononucleosides, blocked mononucleosides, dinucleotides, and DNA demonstrated that 3-azido-AMSA forms covalent adducts exclusively with guanine (G) and adenine (A) bases; no adducts were detected with cytosine or thymine [1]. This purine-selective adduction profile distinguishes 3-azido-AMSA from other photoaffinity acridine probes that may exhibit broader or different base reactivity, and it is consistent with the preference of m-AMSA for binding at sites adjacent to G/C-rich regions.

DNA adduct identification Guanine alkylation Mass spectrometry

3-Azido-amsacrine (CAS 125783-39-3): High-Value Research Application Scenarios Supported by Comparative Evidence


Nucleotide-Resolution Mapping of Topoisomerase II Inhibitor Binding Sites

3-Azido-AMSA is the tool of choice for researchers performing high-resolution (single-nucleotide) mapping of drug binding within topoisomerase II–DNA cleavage complexes. Photoactivation of the compound within a pre-formed ternary complex yields covalent adducts exclusively at the two enzyme cleavage sites, as demonstrated by primer-extension analysis in the T4 topoisomerase II model system [1]. This site-restricted labeling cannot be achieved with m-AMSA, which binds reversibly to multiple intercalation sites without cleavage-site specificity. Applications include mechanistic studies of drug-induced topoisomerase poisoning, resistance mutation analysis, and structural biology of drug–enzyme–DNA ternary complexes.

Photo-Controlled Covalent DNA Modification for Restriction Endonuclease Protection Footprinting

The binary light-switchable behavior of 3-azido-AMSA—inert in the dark, covalently reactive upon irradiation—enables precise spatiotemporal control of DNA adduct formation. As shown by Shieh et al., light-activated 3-azido-AMSA blocks cleavage by eight restriction endonucleases, while the dark control and m-AMSA show no blockade [1]. This property is exploited in photo-footprinting protocols to map drug-accessible DNA regions, study sequence-specific intercalation, and calibrate photoaffinity crosslinking efficiencies.

Dissection of Cytotoxic vs. Mutagenic Mechanisms in Mammalian Cells

The observation that light-activated 3-azido-AMSA is cytotoxic but non-mutagenic in V79 fibroblasts, while m-AMSA is both cytotoxic and mutagenic [1], makes this compound uniquely valuable for experimental designs that require separation of these two biological endpoints. Researchers investigating the contribution of covalent DNA adducts versus reversible topoisomerase II poisoning to cell death and genomic instability can use 3-azido-AMSA as a conditional mutagenic switch controlled by light exposure.

Comparative Structure–Activity Relationship Profiling of Azido-Acridine Photoaffinity Probes

When screening a panel of azido-substituted amsacrine analogs for photoaffinity probe development, 3-azido-AMSA occupies a favourable position: it retains robust frameshift mutagenic activity (dark) comparable to 2-azido-AMSA, while di-azido analogs such as 2,6- and 3,6-diazido-AMSA exhibit reduced mutagenicity in the dark and only weak mutagenic photoproducts [1]. This profile supports the selection of 3-azido-AMSA as a reference standard in medicinal chemistry campaigns aimed at optimizing photoactivatable topoisomerase II inhibitors.

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